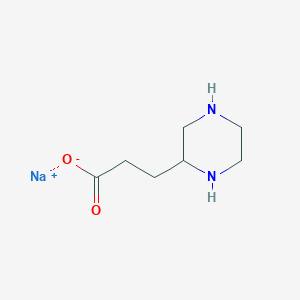![molecular formula C12H14Cl3N B1447912 4-[(2,5-Dichlorophenyl)methylidene]piperidine hydrochloride CAS No. 1394041-10-1](/img/structure/B1447912.png)
4-[(2,5-Dichlorophenyl)methylidene]piperidine hydrochloride
Overview
Description
“4-[(2,5-Dichlorophenyl)methylidene]piperidine hydrochloride” is a chemical compound with the molecular formula C12H14Cl3N . It has a molecular weight of 278.6 g/mol . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of “4-[(2,5-Dichlorophenyl)methylidene]piperidine hydrochloride” is represented by the formula C12H14Cl3N . Unfortunately, the search results do not provide a detailed structural analysis.Scientific Research Applications
Metabolic Activity
A study on 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride showed its influence on metabolic activity in obese rats. Chronic administration of this compound resulted in reduced food intake and weight gain, accompanied by an increase in free fatty acid concentrations in obese (fa/fa) rats (Massicot, Steiner, & Godfroid, 1985).
Dielectric Studies of Complexes
Research on dielectric studies of H-bonded complexes of certain piperidones, including variants of 4-piperidin-4-one, revealed insights into the orientation and interactions within these complexes, particularly in relation to the nitrogen lone pair and carbonyl oxygen (Kumar, Sabesan, & Krishnan, 2002).
Corrosion Inhibition
A study on piperidine and piperidone compounds, including 2,6-diphenylpiperidin-4-one, explored their effectiveness as corrosion inhibitors for copper in sulfuric acid. The study found that these compounds retard the corrosion process by blocking anodic reaction sites, with their efficiency being structure-dependent (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991).
Synthesis Research
Research on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, a compound related to 4-[(2,5-Dichlorophenyl)methylidene]piperidine hydrochloride, demonstrated the use of piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials, achieving a reasonable overall yield of 62.4% (Zheng, 2010).
Cannabinoid Receptor Interaction
A study on the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provided insights into the conformational analysis and pharmacophore models for cannabinoid receptor ligands. This research is crucial for understanding how certain piperidine derivatives interact with cannabinoid receptors (Shim et al., 2002).
properties
IUPAC Name |
4-[(2,5-dichlorophenyl)methylidene]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N.ClH/c13-11-1-2-12(14)10(8-11)7-9-3-5-15-6-4-9;/h1-2,7-8,15H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMKBQJQULGECR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=CC2=C(C=CC(=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,5-Dichlorophenyl)methylidene]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B1447833.png)




![3-(Furan-2-yl)-3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B1447841.png)
![1,3-Diethyl 2-ethyl-2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B1447842.png)


![2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride](/img/structure/B1447848.png)
![2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1447849.png)
